![molecular formula C11H6O2S B13696565 Naphtho[2,3-d][1,3]dioxole-2-thione](/img/structure/B13696565.png)
Naphtho[2,3-d][1,3]dioxole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,3-d][1,3]dioxole-2-thione is an organic compound with the molecular formula C11H6O2S It is a derivative of naphtho[2,3-d][1,3]dioxole, where a thione group replaces one of the oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphtho[2,3-d][1,3]dioxole-2-thione can be synthesized through several methods. One common approach involves the reaction of naphtho[2,3-d][1,3]dioxole with sulfurizing agents under controlled conditions. For instance, the reaction with Lawesson’s reagent or phosphorus pentasulfide can yield the desired thione derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[2,3-d][1,3]dioxole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration, acetylation, and bromination, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, acetic anhydride for acetylation, bromine for bromination.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrated, acetylated, and brominated derivatives.
Aplicaciones Científicas De Investigación
Naphtho[2,3-d][1,3]dioxole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of naphtho[2,3-d][1,3]dioxole-2-thione involves its interaction with molecular targets through its thione group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Naphtho[2,3-d][1,3]dioxole-2-thione can be compared with other similar compounds, such as:
Naphtho[2,3-d][1,3]dioxole: The parent compound without the thione group.
Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid: A derivative with a carboxylic acid group instead of the thione group.
Spiro[1,3-benzodioxole-2,2’-naphtho[2,3-d][1,3]dioxole: A spiro compound with a similar core structure but different functional groups.
Propiedades
Fórmula molecular |
C11H6O2S |
|---|---|
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
benzo[f][1,3]benzodioxole-2-thione |
InChI |
InChI=1S/C11H6O2S/c14-11-12-9-5-7-3-1-2-4-8(7)6-10(9)13-11/h1-6H |
Clave InChI |
FCWDBBNDNTVIGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)OC(=S)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



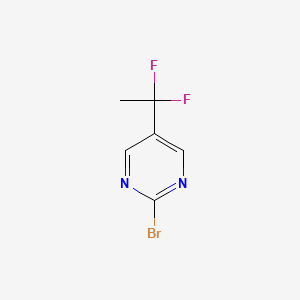
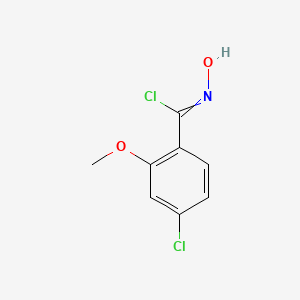

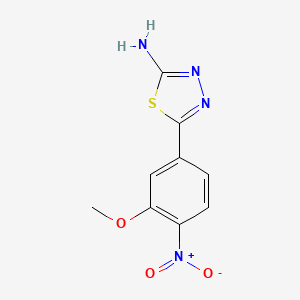
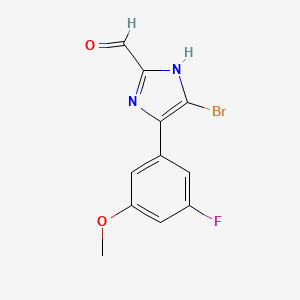
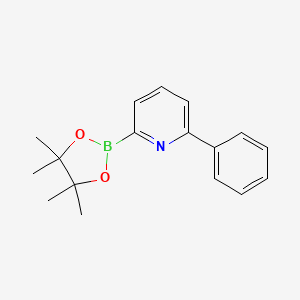
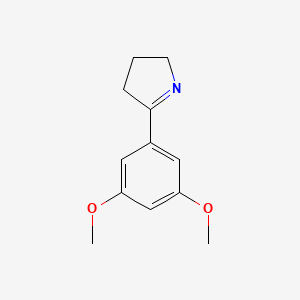
![5-Bromo-4-[2-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696538.png)
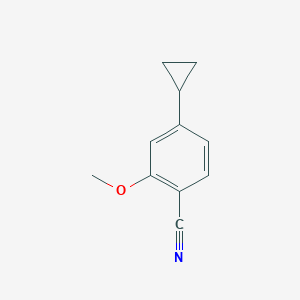

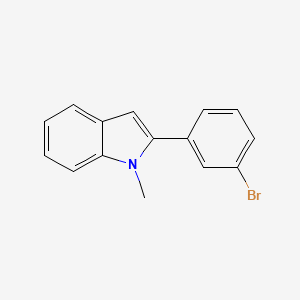
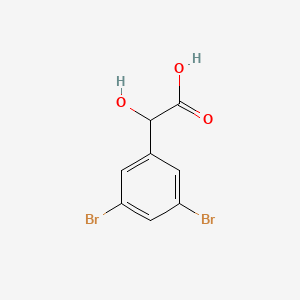
![3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine](/img/structure/B13696568.png)
